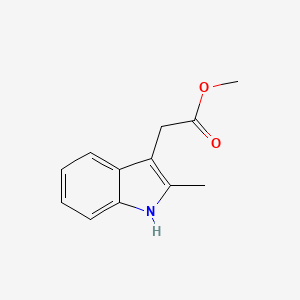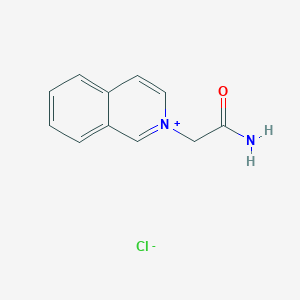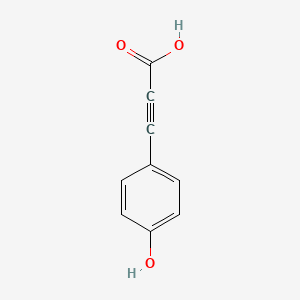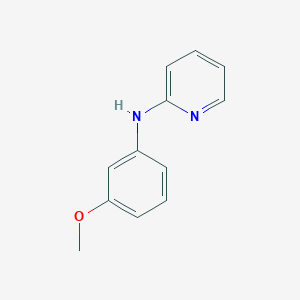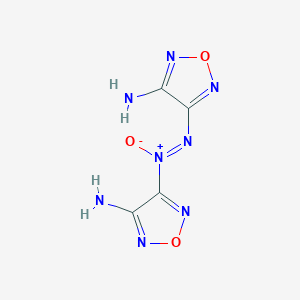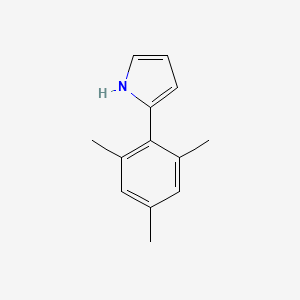
2-(2,4,6-Trimethylphenyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Trimethylphenyl)pyrrole is a heterocyclic compound with the molecular formula C13H15N It is characterized by a pyrrole ring substituted with a 2,4,6-trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethylphenyl)pyrrole typically involves the reaction of 2,4,6-trimethylbenzaldehyde with pyrrole in the presence of an acid catalyst. One common method is the condensation reaction under acidic conditions, which facilitates the formation of the pyrrole ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and reduce production times .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,6-Trimethylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents. Typical reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are conducted under controlled temperatures to ensure selectivity.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
2-(2,4,6-Trimethylphenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Mecanismo De Acción
The mechanism of action of 2-(2,4,6-Trimethylphenyl)pyrrole involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. This interaction is often mediated by the formation of hydrogen bonds and hydrophobic interactions.
Pathways Involved: The compound can influence metabolic pathways by acting as an inhibitor or activator of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4,6-Trimethylphenyl)imidazole
- 2-(2,4,6-Trimethylphenyl)thiazole
- 2-(2,4,6-Trimethylphenyl)oxazole
Uniqueness
Compared to similar compounds, 2-(2,4,6-Trimethylphenyl)pyrrole exhibits unique reactivity due to the presence of the pyrrole ring. This ring structure imparts distinct electronic properties, making it more reactive in certain chemical reactions. Additionally, the trimethylphenyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity in various reactions .
Propiedades
Número CAS |
795274-67-8 |
|---|---|
Fórmula molecular |
C13H15N |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2-(2,4,6-trimethylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C13H15N/c1-9-7-10(2)13(11(3)8-9)12-5-4-6-14-12/h4-8,14H,1-3H3 |
Clave InChI |
IXAJQPGYCXETAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CN2)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=CC=CN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


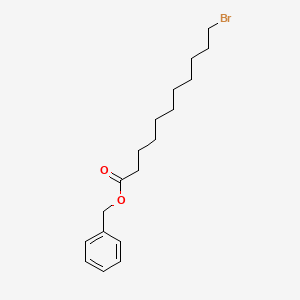
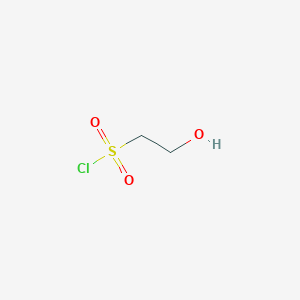
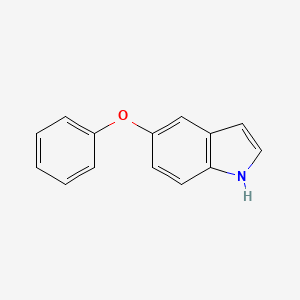
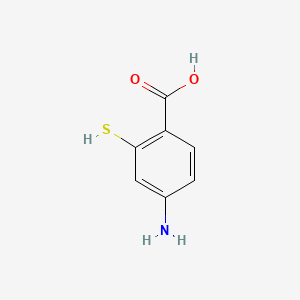
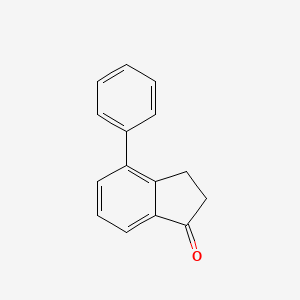
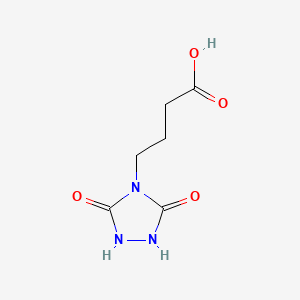

![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)
